molecular formula C17H12F3N3O2 B2790924 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034519-39-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2790924
CAS RN: 2034519-39-4
M. Wt: 347.297
InChI Key: YUCGJSHJMOCUQN-UHFFFAOYSA-N
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Description

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a synthetic compound that has been studied for its inhibitory activity . It’s a 3-heteroaromatic analogue of nicotine . The compound has been used in studies to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6 .


Synthesis Analysis

The synthesis of this compound involves the use of thiophene, substituted thiophene, furan, substituted furan, acetylene, imidazole, substituted imidazole, thiazole, pyrazole, substituted pyrazole, and aliphatic and isoxazol moieties to replace the N-methylpyrrolidine ring of nicotine .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The amine side chain of the compound is found to coordinate to the heme iron . The pyridyl moiety is positioned to accept a hydrogen bond from Asn297, and all three inhibitors exhibited orthogonal aromatic-aromatic interactions with protein side chains .


Chemical Reactions Analysis

The compound is known to elicit type II difference spectra indicating the formation of a coordinate covalent bond to the heme iron . Most of the inhibitors were reversible inhibitors although several mechanism-based inactivators were identified .

Mechanism of Action

The compound acts as an inhibitor of the enzyme cytochrome P450 2A6 . It does this by forming a coordinate covalent bond to the heme iron of the enzyme .

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-8-11-6-13(9-21-7-11)14-2-1-5-25-14/h1-7,9-10H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCGJSHJMOCUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

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